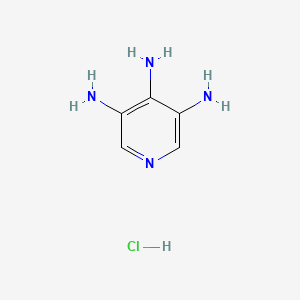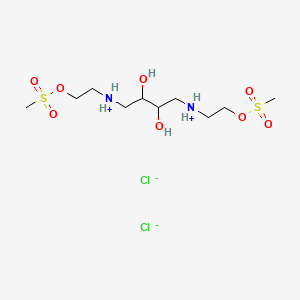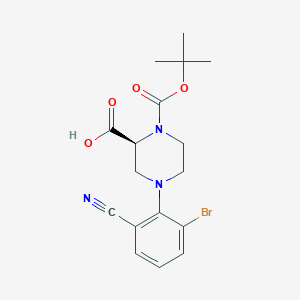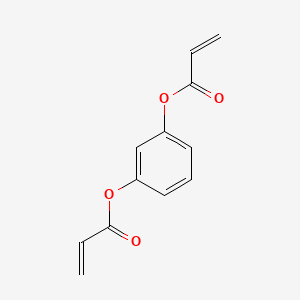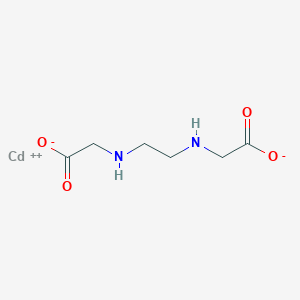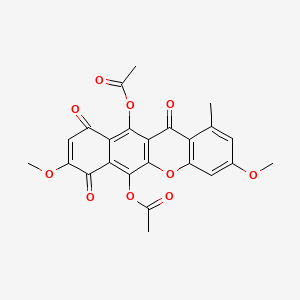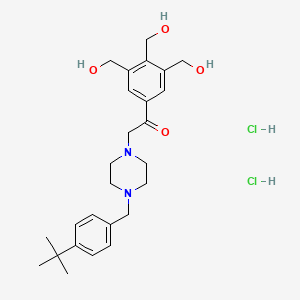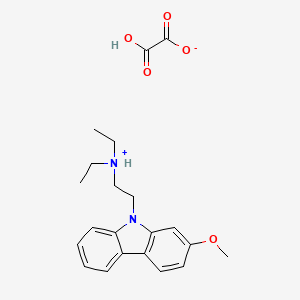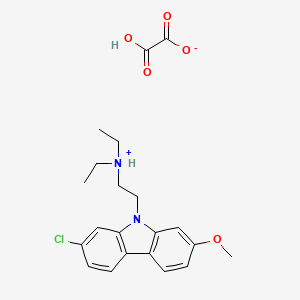
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chloro group, a diethylaminoethyl side chain, and a methoxy group, making it a unique derivative of carbazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate typically involves multi-step organic reactions. The initial step often includes the chlorination of carbazole, followed by the introduction of the diethylaminoethyl side chain through nucleophilic substitution. The methoxy group is then introduced via methylation reactions. The final step involves the formation of the oxalate salt, which is achieved by reacting the compound with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium amide or thiourea.
Major Products
The major products formed from these reactions include various substituted carbazoles, quinone derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain allows the compound to interact with various receptors and enzymes, potentially modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloro group may participate in electrophilic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound, lacking the chloro, diethylaminoethyl, and methoxy groups.
2-Chlorocarbazole: A simpler derivative with only the chloro group.
9-(2-Diethylaminoethyl)carbazole: A derivative with the diethylaminoethyl side chain but lacking the chloro and methoxy groups.
7-Methoxycarbazole: A derivative with the methoxy group but lacking the chloro and diethylaminoethyl groups.
Uniqueness
Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, diethylaminoethyl, and methoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
41734-87-6 |
|---|---|
Formule moléculaire |
C21H25ClN2O5 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
2-(2-chloro-7-methoxycarbazol-9-yl)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H23ClN2O.C2H2O4/c1-4-21(5-2)10-11-22-18-12-14(20)6-8-16(18)17-9-7-15(23-3)13-19(17)22;3-1(4)2(5)6/h6-9,12-13H,4-5,10-11H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
TWLNPRLUHNFDCS-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


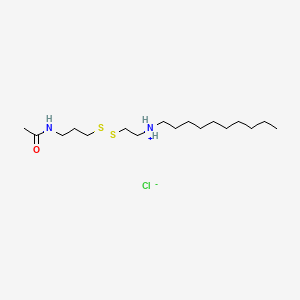
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)
